molecular formula C10H10BrNO3S B1457826 Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate CAS No. 1375471-71-8

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate

Cat. No.: B1457826
CAS No.: 1375471-71-8
M. Wt: 304.16 g/mol
InChI Key: ZIWNELSOOBYSMR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C10H10BrNO3S It is characterized by the presence of a thiophene ring, a pyrrolidinone moiety, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of thiophene derivatives followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:

  • Bromination of thiophene derivatives.
  • Coupling reactions to introduce the pyrrolidinone moiety.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromothiophene-3-carboxylate: Similar in structure but lacks the pyrrolidinone moiety.

    Thiophene-3-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the substituents attached to the ring.

Uniqueness

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is unique due to the combination of the bromine atom, the thiophene ring, and the pyrrolidinone moiety

Properties

IUPAC Name

methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWNELSOOBYSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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